2-Bromo-3-methylbenzoic acid

Catalog No.
S672010
CAS No.
53663-39-1
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methylbenzoic acid

CAS Number

53663-39-1

Product Name

2-Bromo-3-methylbenzoic acid

IUPAC Name

2-bromo-3-methylbenzoic acid

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

LSRTWJCYIWGKCQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)O)Br

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)Br

The exact mass of the compound 2-Bromo-3-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-3-methylbenzoic acid is a highly functionalized, tri-substituted aromatic building block characterized by a carboxylic acid, a bromine atom, and a methyl group in a contiguous 1,2,3-substitution pattern. With a predicted pKa of 2.92, it is slightly more acidic than unsubstituted benzoic acid due to the inductive effect of the ortho-bromine atom . In industrial and pharmaceutical procurement, this compound is primarily valued as a bifunctional precursor for cross-coupling (Suzuki, Heck, Buchwald-Hartwig) and amidation reactions. Its defining feature is the significant steric hindrance surrounding the C2 bromine atom, which is flanked by both the carboxyl and methyl groups. This steric crowding dictates its unique reactivity profile and makes it an indispensable scaffold for locking biaryl dihedral angles in advanced active pharmaceutical ingredients (APIs), such as SHP2 phosphatase inhibitors[1].

Substituting 2-bromo-3-methylbenzoic acid with unhindered analogs (like 2-bromobenzoic acid) or regioisomers (like 2-bromo-4-methylbenzoic acid) will fundamentally alter both process chemistry and downstream API efficacy. In cross-coupling and amination workflows, the adjacent 3-methyl group imposes a severe steric penalty, requiring specialized catalytic systems to achieve acceptable conversions, whereas unhindered analogs couple readily under standard conditions [1]. Furthermore, in medicinal chemistry, the 3-methyl group is frequently utilized to restrict the rotational freedom of resulting biaryl systems or to probe specific hydrophobic pockets. Replacing this compound with a different methyl regioisomer will drastically shift the spatial geometry of the downstream scaffold, routinely leading to severe steric clashes in target binding pockets and multi-fold losses in target affinity [2].

Steric Hindrance Impact on Amination Processability

The contiguous 1,2,3-substitution pattern of 2-bromo-3-methylbenzoic acid creates significant steric bulk around the reactive bromine center, directly impacting cross-coupling yields. In a comparative study of copper-catalyzed amination with aniline using an optimized Cu/Cu2O system, the unhindered baseline 2-bromobenzoic acid achieves near-quantitative conversion (up to 99%). In contrast, 2-bromo-3-methylbenzoic acid yields only 58% of the corresponding N-phenyl-3-methylanthranilic acid under identical conditions [1].

Evidence DimensionCross-coupling yield (N-phenylation)
Target Compound Data58% yield
Comparator Or Baseline2-Bromobenzoic acid (up to 99% yield)
Quantified Difference~41% reduction in yield
ConditionsCu/Cu2O catalyst, K2CO3, 2-ethoxyethanol, 130 °C, 24 h

Process chemists must account for the steric penalty of the 3-methyl group by employing highly optimized catalytic systems and extended reaction times compared to standard unhindered aryl bromides.

Regioisomer Substitution and API Target Affinity

The exact position of the methyl group is critical for downstream API binding, making regioisomers strictly non-interchangeable. During the structure-based drug design of CH24H inhibitors, utilizing 2-bromo-3-methylbenzoic acid to generate the 3'-methyl biaryl scaffold resulted in an inactive compound (IC50 = 130 nM) due to a severe steric clash within the binding pocket. Conversely, utilizing the regioisomer 2-bromo-4-methylbenzoic acid to generate the 4'-methyl analog maintained potent inhibitory activity (IC50 = 4.4 nM) [1].

Evidence DimensionCH24H enzyme inhibitory activity (IC50)
Target Compound Data130 nM (3'-methyl analog derived from target)
Comparator Or Baseline2-Bromo-4-methylbenzoic acid (yields 4'-methyl analog, IC50 = 4.4 nM)
Quantified Difference~30-fold loss in potency
ConditionsIn vitro CH24H enzyme inhibition assay

Procurement must strictly specify the 3-methyl isomer only when the specific biaryl torsion or pocket geometry demands it, as substituting with or for the 4-methyl isomer will destroy target affinity.

Manufacturability Advantage Over De Novo Diazotization

While 2-bromo-3-methylbenzoic acid can be synthesized in-house from 2-amino-3-methylbenzoic acid via a Sandmeyer reaction, direct procurement of the brominated building block offers significant manufacturability advantages. The de novo route requires diazotization with NaNO2/HBr followed by treatment with CuBr at 50 °C, which typically delivers a moderate yield of ~70% while generating stoichiometric copper waste and toxic nitrogen oxide gases.

Evidence DimensionSynthetic efficiency and waste generation
Target Compound DataDirect procurement (100% material retention, no in-house copper waste)
Comparator Or Baseline2-Amino-3-methylbenzoic acid precursor (~70% yield via Sandmeyer)
Quantified Difference30% material loss and elimination of heavy metal waste
ConditionsNaNO2, HBr, CuBr, aqueous/acetic acid medium, 50 °C

Procuring the pre-halogenated compound eliminates a hazardous, low-yielding, and waste-intensive step from industrial scale-up workflows.

Synthesis of SHP2 Phosphatase Allosteric Inhibitors

2-Bromo-3-methylbenzoic acid is a highly specific starting material for the synthesis of allosteric inhibitors targeting SHP2, a key regulator in the ERK/MAPK signaling pathway. The compound is typically coupled with amines via HATU, followed by Suzuki cross-coupling. The 3-methyl group is essential in these scaffolds to restrict the biaryl dihedral angle, locking the molecule into a conformation that effectively binds the auto-inhibited state of the SHP2 enzyme [1].

Development of Conformationally Restricted Anthranilic Acids

Due to the steric crowding at the 2-position, this compound is an ideal precursor for synthesizing sterically hindered N-aryl and N-alkyl anthranilic acids via copper-catalyzed amination. These conformationally restricted anthranilic acid derivatives are valuable building blocks for developing targeted small-molecule libraries, particularly for kinase inhibitors where specific rotational geometries are required for optimal active-site binding[2].

Precursor for Antiprotozoal Boron-Containing Small Molecules

The compound is utilized as a foundational building block in the synthesis of boron-containing small molecules designed as antiprotozoal agents. Its carboxylic acid group allows for straightforward amide coupling, while the ortho-bromine serves as a reliable handle for subsequent borylation or cross-coupling, enabling the rapid generation of diverse, sterically defined therapeutic libraries [3].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-3-methylbenzoic acid

Dates

Last modified: 08-15-2023

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